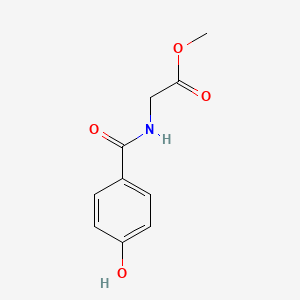

P-Hydroxyhippuric acid, methyl ester

Description

Contextualization within the Hydroxyhippuric Acid Family and Related Esters

P-Hydroxyhippuric acid, methyl ester belongs to the broader family of hydroxyhippuric acids, which are N-acyl derivatives of the amino acid glycine (B1666218). scielo.org.mx These compounds are characterized by a benzoyl group attached to the nitrogen atom of glycine, with a hydroxyl group substituted on the benzene (B151609) ring. The position of the hydroxyl group gives rise to different isomers, namely ortho-, meta-, and para-hydroxyhippuric acid. P-Hydroxyhippuric acid, the precursor to the methyl ester, is the para-isomer (4-hydroxy).

The parent compound, hippuric acid, is a normal constituent of urine and is formed from the conjugation of benzoic acid and glycine in the liver. The presence of a hydroxyl group on the benzene ring, as in p-hydroxyhippuric acid, often originates from the metabolism of dietary polyphenols or certain xenobiotics.

The conversion of p-hydroxyhippuric acid to its methyl ester involves the esterification of the carboxylic acid group of the glycine moiety. This transformation is a common strategy in organic synthesis to protect the carboxylic acid group, increase the molecule's lipophilicity, or to create a more suitable intermediate for further chemical modifications. The properties and reactivity of the resulting ester can differ significantly from the parent carboxylic acid.

Significance in Contemporary Chemical and Biochemical Research Paradigms

While direct research specifically on this compound is not extensively documented, its significance can be inferred from the well-established roles of its parent compound and related esters in biochemical and medicinal chemistry research.

P-hydroxyhippuric acid is a recognized biomarker for the consumption of polyphenol-rich foods and has been studied in the context of gut microbiome activity. unl.edu Furthermore, it is considered a uremic toxin, accumulating in patients with renal failure. unl.edu The methyl ester of p-hydroxyhippuric acid would be a valuable tool in such research, serving as a standard for analytical studies, particularly in mass spectrometry-based metabolomics, to ensure accurate identification and quantification of the parent acid after appropriate derivatization.

In the realm of synthetic chemistry, N-benzoyl amino acid esters, including structures similar to this compound, have been investigated for their potential biological activities, including antifungal properties. scielo.org.mx The esterification of the carboxylic acid group can enhance the compound's ability to cross cell membranes, potentially leading to increased bioavailability and efficacy in biological systems. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Unique Structural Features and Stereochemical Considerations

The molecular structure of this compound consists of a p-hydroxyphenyl group linked to a glycine methyl ester via an amide bond. This arrangement of functional groups imparts specific chemical properties to the molecule. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interactions with biological targets. The amide linkage is relatively stable to hydrolysis but can be cleaved under specific enzymatic or chemical conditions. The methyl ester group provides a site for nucleophilic attack and can be hydrolyzed back to the carboxylic acid.

From a stereochemical perspective, the glycine moiety of this compound is achiral. Glycine is the only proteinogenic amino acid that does not have a chiral center at its alpha-carbon. Consequently, this compound does not exhibit stereoisomerism related to the glycine backbone.

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Predicted Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | C10H11NO4 | 209.20 | 0.9 (Estimated) | 75.8 (Estimated) |

| P-Hydroxyhippuric acid | C9H9NO4 | 195.17 | 0.5 | 86.6 |

| Hippuric acid, methyl ester | C10H11NO3 | 193.20 | 1.1 | 55.4 |

| Spectroscopy Type | Predicted Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.8-7.8 ppm), Methylene (B1212753) protons (~4.1 ppm, d), Methyl protons (~3.7 ppm, s), Amide proton (~8.5 ppm, t), Phenolic proton (variable) |

| ¹³C NMR | Carbonyl carbons (~168, ~170 ppm), Aromatic carbons (~115-160 ppm), Methylene carbon (~42 ppm), Methyl carbon (~52 ppm) |

| IR (cm⁻¹) | ~3300 (O-H, N-H stretching), ~1740 (C=O ester stretching), ~1640 (C=O amide stretching), ~1600, 1500 (aromatic C=C stretching) |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2-[(4-hydroxybenzoyl)amino]acetate |

InChI |

InChI=1S/C10H11NO4/c1-15-9(13)6-11-10(14)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,11,14) |

InChI Key |

RNPKFTDQICBOQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for P Hydroxyhippuric Acid, Methyl Ester

Established Synthetic Pathways for P-Hydroxyhippuric Acid Methyl Ester

The most conventional and widely understood route to p-hydroxyhippuric acid, methyl ester is through the direct esterification of p-hydroxyhippuric acid with methanol (B129727). This transformation is typically not spontaneous and requires catalytic activation, most commonly under acidic conditions.

The Fischer-Speier esterification, or simply Fischer esterification, stands as the cornerstone method for this synthesis. masterorganicchemistry.com This reaction involves heating the carboxylic acid (p-hydroxyhippuric acid) and an excess of the alcohol (methanol) in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and several techniques are employed to drive it towards the product side, thereby optimizing the yield. masterorganicchemistry.com

Mechanism of Acid-Catalyzed Esterification: The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be summarized in several key steps:

Protonation: The strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate that originated from methanol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product. masterorganicchemistry.com

Common catalysts and reagents used for this transformation include:

Strong Protic Acids: Sulfuric acid and p-toluenesulfonic acid are frequently used. masterorganicchemistry.commdpi.com

Thionyl Chloride (SOCl₂): This reagent can be used with methanol. It first converts the carboxylic acid to an acyl chloride, which is much more reactive and readily reacts with methanol to form the ester. mdpi.com This method avoids the equilibrium limitations of Fischer esterification but produces corrosive HCl gas as a byproduct. google.com

Trimethylchlorosilane (TMSCl): A system of TMSCl in methanol provides a convenient and mild method for preparing amino acid methyl esters, offering good to excellent yields under ambient conditions. mdpi.com

Optimization of these reactions hinges on Le Châtelier's principle. Using a large excess of methanol shifts the equilibrium towards the product side. Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can effectively drive the reaction to completion. cabidigitallibrary.org

Transitioning the synthesis of this compound to a larger, industrial scale necessitates a focus on maximizing yield and ensuring high product purity. The crude product from esterification often contains unreacted starting materials and byproducts. google.com

Yield Enhancement Strategies:

Molar Ratio Adjustment: Increasing the molar ratio of methanol to p-hydroxyhippuric acid can significantly improve the conversion rate. For the structurally similar synthesis of methylparaben, increasing the methanol molar ratio from 1:1 to 3:1 resulted in a yield increase from 40.2% to 86.1%. cabidigitallibrary.org

Catalyst Loading: Optimizing the concentration of the acid catalyst is crucial. While a higher concentration can increase the reaction rate, it can also lead to unwanted side reactions, such as dehydration or ether formation from the alcohol, particularly at elevated temperatures.

Purity Control and Purification Methods:

Washing: The crude reaction mixture can be washed with water to remove excess methanol and the acid catalyst. A subsequent wash with a mild alkaline solution, such as sodium bicarbonate, will remove any unreacted p-hydroxyhippuric acid by converting it to its water-soluble salt. google.com

Crystallization: Recrystallization from a suitable solvent is a conventional and effective method for obtaining a high-purity product. The choice of solvent is critical to ensure high recovery of the ester while leaving impurities dissolved in the mother liquor. google.com

Steam Distillation: For large-scale operations, passing live steam through the heated reaction mixture can effectively remove unreacted volatile alcohols and other volatile impurities, leaving behind the less volatile ester product. google.com

Table 1: Comparison of Classical Esterification Methodologies

Methodology Typical Reagents Advantages Disadvantages Fischer Esterification Methanol, H₂SO₄ or TsOH Low-cost reagents, simple procedure. Reversible reaction requiring excess alcohol or water removal; harsh acidic conditions. [6, 19] Thionyl Chloride SOCl₂, Methanol High reactivity, irreversible reaction, often high yield. Generates corrosive HCl and SO₂ gases; reagent is moisture-sensitive. google.com Trimethylchlorosilane TMSCl, Methanol Mild reaction conditions (often room temperature), good to excellent yields. google.com Reagent cost can be higher than simple mineral acids.

Novel Synthetic Approaches and Green Chemistry Principles

In response to the growing need for environmentally benign chemical processes, novel synthetic routes to esters are being developed. These methods prioritize the reduction of hazardous waste, energy consumption, and the use of toxic substances, aligning with the principles of green chemistry. youtube.com

A significant advancement in ester synthesis is the replacement of corrosive, homogeneous acid catalysts like sulfuric acid with solid, heterogeneous catalysts. These solid acids offer considerable advantages in terms of operational simplicity and environmental impact.

Ion-Exchange Resins: Acidic cation-exchange resins, such as Dowex or Amberlyst-15, serve as effective catalysts for esterification. mdpi.comnih.gov These polymer-based catalysts possess sulfonic acid groups that mimic the catalytic activity of sulfuric acid. A key advantage is their insolubility in the reaction medium, allowing for simple filtration and recovery post-reaction. The Dowex H+/NaI system has been shown to be a highly effective, reusable, and energy-efficient approach for various esterifications. nih.gov

Sulfated Zirconia (SZ): This is a superacidic solid catalyst prepared by treating zirconia (ZrO₂) with sulfate (B86663) ions. mdpi.com SZ has demonstrated high catalytic activity in liquid-phase esterification reactions. Its performance is directly correlated with its acid strength, which can be tuned by adjusting the sulfate loading. mdpi.com The catalyst can be recovered by filtration and reused, although some activity loss may occur due to sulfate leaching. mdpi.com

The use of these heterogeneous catalysts simplifies product purification, as the catalyst is easily separated from the reaction mixture, eliminating the need for aqueous workups to neutralize and remove a dissolved acid. google.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for esterification compared to conventional heating. This technique often leads to higher yields and cleaner reactions by minimizing the formation of byproducts. ijpsr.com The rapid and uniform heating provided by microwaves enhances the reaction rate efficiently.

Mechanochemistry: Synthesis via mechanical grinding or ball-milling, sometimes with a small amount of liquid assistant (Liquid-Assisted Grinding, LAG), represents a solvent-free or minimal-solvent approach. unibo.it This technique has been successfully applied to peptide synthesis and holds promise for ester synthesis, significantly reducing the environmental burden associated with solvent use and disposal.

Green Solvents: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key strategy. For instance, cyclopentyl methyl ether (CPME), a bio-based solvent, has been used as a substitute for more toxic solvents like THF in related chemical transformations. nih.gov

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, can be achieved by transitioning from traditional batch reactors to continuous flow systems. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the potential for safer operation, making them a sustainable alternative for large-scale ester production.

Table 2: Overview of Green Synthetic Approaches for Esterification

Approach Principle Key Advantages Example Catalyst/Technique Heterogeneous Catalysis Use of solid acid catalysts. Easy catalyst separation and reuse, reduced corrosive waste. [4, 7] Dowex resin, Amberlyst-15, Sulfated Zirconia. [5, 7, 10] Microwave Synthesis Energy-efficient heating. Drastically reduced reaction times, often higher yields, cleaner reactions. hmdb.ca Microwave reactor. Mechanochemistry Solvent-free or minimal-solvent reaction. Significant reduction in solvent waste, unique reactivity. byjus.com Ball-milling, Liquid-Assisted Grinding (LAG). Continuous Flow Process intensification. Enhanced safety, better process control, improved efficiency. Microreactor or packed-bed reactor systems.

Synthesis of Structural Analogues and P-Hydroxyhippuric Acid Methyl Ester Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the systematic investigation of how molecular modifications affect its properties. These syntheses typically employ the same fundamental esterification strategies discussed previously, applied to modified precursors.

Synthesis of Analogues: Structural analogues can be created by altering the substitution pattern on the aromatic ring or by changing the acyl group.

Positional Isomers: The synthesis of m-hydroxyhippuric acid, methyl ester would begin with N-(3-hydroxybenzoyl)glycine (m-hydroxyhippuric acid) as the starting material. nih.govhmdb.ca This precursor would then undergo esterification with methanol using one of the established or novel methods.

Ring-Substituted Analogues: To create an analogue like 3-methylhippuric acid, methyl ester, the synthesis would start from N-(3-methylbenzoyl)glycine. nih.gov The esterification of this precursor would yield the desired analogue.

Synthesis of Derivatives: Derivatives can be synthesized by modifying the functional groups of the parent molecule, either before or after the esterification step.

O-Alkylation: The phenolic hydroxyl group is a prime site for derivatization. To produce an O-alkylated derivative, such as p-methoxyhippuric acid, methyl ester, one could start with p-methoxyhippuric acid and perform the esterification. Alternatively, the phenolic hydroxyl of this compound could be selectively alkylated using a suitable alkyl halide and a base (Williamson ether synthesis), although this requires careful protection of the amide N-H if it is also reactive under the chosen conditions.

N-Alkylation/Acylation: Modification of the amide nitrogen is another route to derivatives. This would typically involve more complex multi-step syntheses, potentially requiring protection-deprotection strategies for the other functional groups to achieve selective transformation at the nitrogen atom.

The fundamental esterification reaction remains a key step in the synthesis of these diverse molecules, highlighting the versatility of this classic transformation in modern chemical synthesis.

Table 3: Examples of Structural Analogues and Synthetic Precursors

Target Analogue/Derivative Key Carboxylic Acid Precursor Synthetic Modification from Parent Structure m-Hydroxyhippuric acid, methyl ester m-Hydroxyhippuric acid ijpsr.com Positional isomer (hydroxyl group at meta position). 3-Methylhippuric acid, methyl ester 3-Methylhippuric acid nih.gov Replacement of hydroxyl group with a methyl group. p-Methoxyhippuric acid, methyl ester p-Methoxyhippuric acid O-methylation of the phenolic hydroxyl group. Methyl p-coumarate p-Coumaric acid Analogue with a different linker between the ring and the ester (acrylate vs. benzoylglycine).

Design and Synthesis of Modified Ester Moieties for Research Probes

The synthesis of this compound is typically achieved through the direct esterification of p-hydroxyhippuric acid. The Fischer-Speier esterification is a common and effective method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorgsyn.orgcabidigitallibrary.org The reaction is driven to completion by the large excess of the alcohol and sometimes by the removal of water as it is formed. masterorganicchemistry.com

The design of research probes involves replacing the methyl group with a more complex moiety that possesses a specific function, such as a fluorescent tag, a biotin (B1667282) label for affinity purification, or a reactive group for covalent labeling. This is achieved by substituting methanol with a different, functionalized alcohol during the esterification process. The underlying synthetic strategy remains the same, leveraging acid-catalyzed esterification or using coupling agents for more sensitive alcohols. byjus.comyoutube.com

The modification of the ester moiety allows for the creation of probes to study the biological interactions, transport, and localization of the parent compound without significantly altering the core structure recognized by biological systems.

Table 1: Examples of Modified Ester Moieties for Research Probes

| Reactant Alcohol | Resulting Ester Moiety | Potential Research Application |

|---|---|---|

| Ethanol | Ethyl | Investigate effect of slightly increased lipophilicity. |

| 2-(Fluoresceinyl)ethanol | Fluoresceinyl-ethyl | Fluorescent probe for cellular imaging and localization studies. |

| 3-Azidopropan-1-ol | 3-Azidopropyl | Bioorthogonal handle for "click" chemistry-based target identification. |

Introduction of Substituents for Advanced Structure-Function Investigations

To conduct advanced structure-function investigations, chemical substituents can be introduced onto the aromatic ring of this compound. These modifications allow researchers to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (bulky vs. small groups), and hydrophobicity on the molecule's biological activity or chemical properties. nih.gov

The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the acylaminoacetic acid methyl ester chain, new substituents are directed to the ortho positions (positions 3 and 5) relative to the hydroxyl group.

Standard electrophilic aromatic substitution reactions can be employed, although reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.

Key Synthetic Strategies Include:

Halogenation: Introduction of bromine or chlorine at the ortho positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Treatment with nitric acid in a suitable solvent can introduce a nitro group (-NO₂), a strong electron-withdrawing group.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups can be performed, though these reactions may be complicated by the presence of the activating hydroxyl group and the amide functionality.

By systematically synthesizing a library of these derivatives, researchers can map the structural requirements for a specific biological interaction, such as enzyme inhibition or receptor binding.

Table 2: Potential Substituents for Structure-Function Investigations

| Substituent | Position(s) | Synthetic Method | Rationale for Investigation |

|---|---|---|---|

| Bromo (-Br) | 3,5- | Electrophilic Halogenation | Investigate the effect of a bulky, electron-withdrawing halogen. |

| Nitro (-NO₂) | 3- | Electrophilic Nitration | Probe the impact of a strong electron-withdrawing group on activity. |

| Methyl (-CH₃) | 3- | Friedel-Crafts Alkylation | Assess the effect of a small, electron-donating, lipophilic group. |

Advanced Analytical Methodologies for P Hydroxyhippuric Acid, Methyl Ester

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography remains the cornerstone for the separation and quantification of specific analytes within intricate mixtures. For p-Hydroxyhippuric acid, methyl ester, a range of techniques from high-performance liquid chromatography to gas chromatography and capillary electrophoresis can be employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and applicability to non-volatile compounds. A typical method involves a reversed-phase approach.

Method Development: A robust separation can be achieved using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size). nih.gov The mobile phase composition is critical for resolution; a common setup uses a mixture of an aqueous buffered solution and an organic solvent. For instance, a mobile phase consisting of a methanol (B129727) and 0.2% acetic acid solution (containing 6.5 mmol/L potassium dihydrogen phosphate) in a 25:75 (v/v) ratio has proven effective for related compounds. nih.gov An isocratic elution at a flow rate of 1.0 mL/min with UV detection, often around 254 nm, provides sensitive and stable detection. nih.gov

Method Validation: Validation ensures the reliability of the analytical method. Key parameters are established according to international guidelines. For compounds similar to this compound, validation would include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.netresearchgate.net

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically below 2% being acceptable. nih.gov

Accuracy: Determined by recovery studies, with mean recoveries for related analytes often falling within the 96-104% range. nih.gov

LOD and LOQ: These are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar hippuric acid derivatives, LODs can be in the range of 0.12-0.46 µg/mL. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Analyte |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.995 | r = 0.99985 nih.gov |

| Precision (RSD %) | < 2% | Within-run: 0.49-0.95%; Between-run: 0.86-2.74% nih.gov |

| Accuracy (Recovery %) | 80-120% | 103.22-104.45% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.12 µg/mL nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.24 µg/mL nih.gov |

Gas Chromatography (GC) Applications, Including Derivatization Strategies for Volatility

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, molecules like hippuric acids, containing polar functional groups (carboxylic acid, amide, and phenol), are non-volatile and thermally labile, making direct GC analysis challenging. mdpi.com Therefore, derivatization is an essential prerequisite.

While the parent compound, p-hydroxyhippuric acid, would require esterification of its carboxylic acid group for GC analysis, the target compound is already a methyl ester. Attention thus turns to the remaining polar functional groups: the amide and the phenolic hydroxyl group. The phenolic hydroxyl group, in particular, can lead to peak tailing and adsorption on the GC column.

Derivatization Strategy: Silylation To enhance volatility and thermal stability, the active hydrogen of the phenolic hydroxyl group can be replaced with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This process is known as silylation. mdpi.comresearchgate.net

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS). nih.gov

Procedure: The reaction involves heating the dry sample of this compound with the silylating reagent (e.g., in pyridine) to ensure complete derivatization of the hydroxyl group. researchgate.net This converts the polar -OH group into a much less polar -O-TMS ether, making the molecule suitable for GC analysis. mdpi.comnih.gov

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column (like a DB-17) and a flame ionization detector (FID) or a mass spectrometer (MS). nih.govsigmaaldrich.com

Capillary Electrophoresis and Other Advanced Separation Methods for Isomer Resolution

Capillary Electrophoresis (CE) offers an alternative and highly efficient method for separation, particularly for charged species and for resolving closely related isomers. The technique separates analytes based on their charge-to-size ratio in an electric field.

Method Considerations:

Background Electrolyte (BGE): The choice of BGE is crucial. For phenolic compounds, a basic BGE (e.g., ammonium (B1175870) hydroxide (B78521) or borate (B1201080) buffer) is often used to deprotonate the phenolic hydroxyl group, imparting a negative charge on the molecule and facilitating electrophoretic mobility. nih.govmdpi.comresearchgate.net

Detection: UV detection is common in CE. mdpi.com However, for enhanced sensitivity and structural confirmation, coupling CE with mass spectrometry (CE-MS) is a powerful approach. nih.govresearchgate.net

While specific CE methods for this compound are not widely published, the principles of the technique and its successful application to a wide range of phenolic compounds suggest its high potential for this application, especially for isomer resolution. nih.govnih.gov

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Beyond separation and quantification, advanced spectroscopic and spectrometric methods are vital for unambiguous structure elucidation, conformational analysis, and understanding the intrinsic chemical properties of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. azolifesciences.com For this compound, a standard 1D proton (¹H) NMR spectrum provides key information.

Predicted ¹H NMR Signals: The expected signals would include:

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring.

A doublet for the methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) moiety, which would be coupled to the adjacent amide proton.

A triplet for the amide (-NH-) proton.

A singlet for the methyl ester (-OCH₃) protons.

A singlet for the phenolic (-OH) proton, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding. msu.edu

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.8 | Doublet (d) | 2H |

| Aromatic (ortho to OH) | ~6.9 | Doublet (d) | 2H |

| Amide | Variable (~8.5) | Triplet (t) | 1H |

| Methylene | ~4.1 | Doublet (d) | 2H |

| Methyl Ester | ~3.7 | Singlet (s) | 3H |

| Phenolic | Variable | Singlet (s) | 1H |

Advanced NMR for Conformational Analysis: To probe the three-dimensional structure and dynamics, advanced 2D NMR techniques are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity between the amide proton and the methylene protons. utsunomiya-u.ac.jp

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the molecule's preferred conformation(s) in solution. For instance, NOE correlations between specific aromatic protons and the methylene or amide protons can define the rotational orientation around the amide bond.

Molecular Dynamics: NMR relaxation studies (measuring T1 and T2 relaxation times) can provide insights into the motional dynamics of different parts of the molecule, such as the rotation of the phenyl ring or the flexibility of the glycine backbone. copernicus.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁NO₄), the calculated exact mass is 209.0688 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), which is a powerful tool for identification.

Fragmentation Pathway Elucidation: When coupled with a fragmentation technique (e.g., in an MS/MS experiment), HRMS helps to elucidate the structure by analyzing the fragment ions. In electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner.

For this compound, the fragmentation pathway would likely involve characteristic cleavages at the ester and amide functional groups:

Formation of the p-hydroxybenzoyl cation: A primary fragmentation would be the cleavage of the amide bond to form the stable p-hydroxybenzoyl cation at m/z 121. This is often a dominant peak.

Cleavage at the ester group: Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion would yield a fragment at m/z 178. Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 150.

Cleavage of the N-C bond: Scission of the bond between the nitrogen and the methylene group can lead to the formation of the [M-CH₂COOCH₃]⁺ ion at m/z 134.

| Predicted m/z | Proposed Fragment Structure/Identity | Formula |

|---|---|---|

| 209.0688 | [M]⁺ (Molecular Ion) | C₁₀H₁₁NO₄ |

| 178.0504 | [M - •OCH₃]⁺ | C₉H₈NO₃ |

| 150.0555 | [M - •COOCH₃]⁺ | C₈H₈NO |

| 134.0371 | [M - •CH₂COOCH₃]⁺ | C₇H₆O₂ |

| 121.0290 | [HOC₆H₄CO]⁺ (p-hydroxybenzoyl cation) | C₇H₅O₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for elucidating the structural features of this compound. IR spectroscopy provides detailed information about the specific functional groups present, while UV-Vis spectroscopy offers insights into the conjugated electronic systems within the molecule.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrations of bonds within the molecule. The IR spectrum of this compound is distinguished by absorption bands corresponding to its key functional groups: a phenolic hydroxyl, an amide linkage, an ester group, and an aromatic ring. The broad absorption band for the phenolic O-H stretch is typically observed in the 3400-3200 cm⁻¹ region. masterorganicchemistry.com The N-H stretch of the secondary amide appears in a similar region, generally around 3300 cm⁻¹. masterorganicchemistry.com

Crucially, the carbonyl (C=O) stretching vibrations provide distinct signatures. The ester C=O stretch is typically found at a higher frequency (around 1750-1735 cm⁻¹) compared to the amide C=O stretch (Amide I band), which appears around 1680-1650 cm⁻¹. masterorganicchemistry.comresearchgate.net The presence of these two distinct carbonyl peaks is a key indicator of the molecule's structure. Other significant absorptions include the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-O stretching of the ester and phenol (B47542) groups between 1300-1000 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3400 - 3200 | Broad |

| Secondary Amide | N-H Stretch | ~3300 | Sharp to medium |

| Methyl Ester | C=O Stretch | 1750 - 1735 | Strong, sharp |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong, sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule, primarily the π→π* transitions of the aromatic ring and carbonyl groups. The UV spectrum of this compound is dominated by the absorption of the p-substituted benzene ring. Based on studies of similar compounds like methyl p-hydroxybenzoate, strong absorption bands are expected. nist.gov

The position of the maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution. In neutral or acidic solution, the phenolic hydroxyl group is protonated. In a basic medium, deprotonation of the phenol to form a phenoxide ion results in a bathochromic (red) shift to a longer wavelength, as the phenoxide is a stronger electron-donating group, which enhances the conjugation. nist.gov This pH-dependent shift can be used to determine the pKa of the phenolic group.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Form | Solvent/Condition | Expected λmax (nm) | Electronic Transition |

|---|---|---|---|

| Molecular Form | Neutral (e.g., Ethanol) | ~250 - 260 | π → π* |

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex biological or environmental samples. These approaches provide superior selectivity and sensitivity compared to standalone methods.

LC-MS/MS and GC-MS for Trace Analysis and Non-Human Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the quantification of this compound in biological matrices like urine and plasma. nih.gov The method typically employs reversed-phase chromatography for separation, followed by detection using a mass spectrometer. nih.gov Electrospray ionization (ESI) is commonly used, and it can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity through techniques like Multiple Reaction Monitoring (MRM). chromatographyonline.com In MRM, a specific precursor ion of the analyte is selected, fragmented, and one or more specific product ions are monitored. This allows for accurate quantification even at very low concentrations, with detection limits often in the picogram per milliliter (pg/mL) range. chromatographyonline.comresearchgate.net The development of LC-MS/MS methods has facilitated high-throughput analysis for metabolic studies. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for metabolite analysis. However, due to the low volatility and polar nature of this compound (owing to the phenolic -OH and amide -NH groups), direct analysis is not feasible. researchgate.net A crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. ntnu.no This is commonly achieved through silylation, which replaces the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (TMS) groups. Following derivatization, the compound can be readily separated on a GC column and detected by mass spectrometry. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural confirmation. researchgate.net

Interactive Table: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Preparation | Simple (dilution, filtration, protein precipitation) | Complex (requires derivatization) |

| Analyte Form | Analyzed directly in its native form | Analyzed as a volatile derivative (e.g., TMS ether) |

| Separation Principle | Liquid-phase partitioning | Gas-phase partitioning based on volatility/boiling point |

| Ionization Method | Soft ionization (e.g., ESI) | Hard ionization (e.g., Electron Ionization - EI) |

| Sensitivity | Very high (pg/mL to fg/mL) | High (ng/mL to pg/mL) |

| Application Focus | High-throughput quantitative analysis in biological fluids | Broad metabolite profiling, structural confirmation |

Coupling with Advanced Detectors (e.g., Circular Dichroism, Electrochemical Detection) for Chiral and Redox Studies

Coupling with Circular Dichroism (CD) Detection offers capabilities for chiral analysis. While p-Hydroxyhippuric acid derived from the amino acid glycine is achiral, many other metabolites are chiral. If a chiral analogue or a related chiral metabolite were under investigation, High-Performance Liquid Chromatography coupled with a Circular Dichroism detector (HPLC-CD) would be an invaluable tool. This technique can distinguish between enantiomers and determine enantiomeric purity, often without requiring complete chromatographic separation of the enantiomers. nih.gov The CD detector measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. nih.govvu.nl This provides information on the absolute configuration and conformation of chiral substances. researchgate.net

Coupling with Electrochemical Detection (ED) provides a highly sensitive and selective method for analyzing compounds that can be oxidized or reduced. The phenolic hydroxyl group in this compound is electrochemically active and can be readily oxidized. When coupled with HPLC (HPLC-ED), an electrochemical detector is set to a specific potential at which the analyte oxidizes, generating an electrical current that is proportional to its concentration. This method is particularly noted for its excellent signal-to-noise ratio and extremely low detection limits, making it ideal for trace analysis and studies involving the redox properties of the phenolic moiety. mdpi.com

Biological and Biochemical Investigations of P Hydroxyhippuric Acid, Methyl Ester Focus on Preclinical, in Vitro, and Mechanistic Studies in Non Human Systems

In Vitro Metabolic Fate and Biotransformation Studies

The metabolic fate of xenobiotics, including ester-containing compounds like p-hydroxyhippuric acid, methyl ester, is a critical area of investigation in preclinical research. In vitro systems utilizing isolated enzymes, cells, and tissue preparations from non-human models provide foundational insights into the biotransformation pathways a compound is likely to undergo. These studies are instrumental in identifying key metabolites and the enzymes responsible for their formation, as well as highlighting potential species differences in metabolism.

The primary and most anticipated metabolic pathway for this compound in biological systems is the enzymatic hydrolysis of its methyl ester bond. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases, which are ubiquitously present in various tissues and biological fluids. tandfonline.com

In preclinical in vitro models, liver microsomes are a standard tool for assessing metabolic stability due to their high concentration of drug-metabolizing enzymes, including carboxylesterases. tandfonline.com Studies on analogous compounds, such as parabens (which are esters of p-hydroxybenzoic acid), have demonstrated that liver microsomes from species like rats exhibit high hydrolytic activity towards these esters. tandfonline.com The primary metabolites formed from this hydrolysis are the corresponding carboxylic acid and alcohol; in the case of this compound, this would yield p-hydroxyhippuric acid and methanol (B129727).

The substrate specificity of carboxylesterases can be influenced by the structure of the ester. For instance, in rat liver microsomes, the hydrolytic activity towards parabens has been shown to be dependent on the length of the alkyl side chain. tandfonline.com While direct studies on this compound are not extensively available, it is reasonable to hypothesize that it would be a substrate for these enzymes.

Table 1: Predicted Enzymatic Hydrolysis of this compound in Isolated Systems

| System | Key Enzymes | Predicted Primary Metabolites | Notes |

| Liver Microsomes | Carboxylesterases (e.g., Ces1d, Ces1e in rats) | p-Hydroxyhippuric acid, Methanol | High hydrolytic activity is expected based on data from analogous compounds like parabens. tandfonline.com |

| Plasma | Plasma Esterases | p-Hydroxyhippuric acid, Methanol | Contribution to overall hydrolysis is likely, with potential species-specific variations. |

| Microbial Enzymes | Microbial Esterases | p-Hydroxyhippuric acid, Methanol | Significant hydrolysis may occur in the gut following oral administration. nih.gov |

Following the initial hydrolysis of the methyl ester, the primary metabolite, p-hydroxyhippuric acid, can undergo further phase II conjugation reactions. It is important to note that p-hydroxyhippuric acid itself is a product of a phase II conjugation reaction, specifically the glycine (B1666218) conjugation of p-hydroxybenzoic acid. researchgate.netacs.org

Studies on the metabolism of parabens have shown that the initial hydrolysis to p-hydroxybenzoic acid is followed by conjugation pathways. nih.gov A significant metabolite identified in human urine after oral dosage of parabens is p-hydroxyhippuric acid (PHHA), indicating that the p-hydroxybenzoic acid formed is readily conjugated with glycine. nih.gov

While p-hydroxyhippuric acid is already a glycine conjugate, its phenolic hydroxyl group could theoretically be a site for further conjugation, such as glucuronidation or sulfation. However, the formation of p-hydroxyhippuric acid is generally considered a major detoxification and excretion pathway. nih.gov Direct conjugation of the intact this compound is less likely, as the ester group is highly susceptible to hydrolysis.

In non-human biological samples, it would be anticipated that following administration of this compound, the predominant metabolite detected would be p-hydroxyhippuric acid. Any further conjugated metabolites would likely be in minor quantities.

Table 2: Potential Conjugation Pathways for Metabolites of this compound

| Precursor Metabolite | Conjugation Pathway | Potential Conjugated Metabolite | Likelihood |

| p-Hydroxybenzoic Acid (from hydrolysis of the ester and subsequent deconjugation of glycine) | Glycine Conjugation | p-Hydroxyhippuric Acid | High |

| p-Hydroxyhippuric Acid | Glucuronidation (at the phenolic hydroxyl group) | p-Hydroxyhippuric acid glucuronide | Low to Moderate |

| p-Hydroxyhippuric Acid | Sulfation (at the phenolic hydroxyl group) | p-Hydroxyhippuric acid sulfate (B86663) | Low to Moderate |

Significant species-specific differences in drug metabolism are a well-documented phenomenon, and this variability can extend to the hydrolysis of esters. These differences can be attributed to variations in the expression levels and substrate specificities of carboxylesterase isoforms in different species and even in different tissues within the same species. tandfonline.com

For example, a comparative study on the hydrolysis of parabens in rat and human tissue microsomes revealed distinct substrate specificity patterns. Human liver microsomes showed the highest activity towards methylparaben, whereas rat small-intestinal microsomes were more active towards parabens with longer alkyl side chains. tandfonline.com Such findings underscore the importance of conducting metabolic studies in multiple species during preclinical development.

Furthermore, the subsequent conjugation pathways can also exhibit species differences. While glycine conjugation of benzoic acid derivatives to form hippuric acids is a common pathway in many mammals, the extent of this and competing conjugation reactions can vary. researchgate.net

Table 3: Anticipated Species-Specific Metabolic Considerations for this compound

| Species | Key Metabolic Characteristics (Inferred from Analogous Compounds) |

| Rat | High hydrolytic activity in liver and small intestine microsomes. tandfonline.com |

| Human | Liver microsomes show high activity towards methyl esters. tandfonline.com |

Preclinical In Vivo Studies in Non-Human Models

Preclinical in vivo studies are crucial for understanding the physiological disposition and effects of a compound within a living organism. For this compound, specific preclinical data is not extensively available in the public domain. However, insights can be gained from the broader understanding of the metabolism and disposition of hippuric acid and its derivatives in animal models.

Pharmacokinetic and Pharmacodynamic Profiles in Animal Models (e.g., absorption, distribution, excretion, metabolism)

The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For a methyl ester like this compound, oral absorption would likely involve enzymatic hydrolysis by esterases in the intestine or liver, converting it to p-hydroxyhippuric acid.

The distribution of related hippurates is generally widespread, with the ability to cross cellular membranes, although the blood-brain barrier may limit central nervous system exposure. Metabolism of p-hydroxyhippuric acid, formed after hydrolysis of the methyl ester, would likely follow the known pathways for hippuric acid, which is primarily synthesized in the liver and kidneys through the conjugation of benzoic acid with glycine.

Excretion of hippurates and their metabolites is predominantly through the kidneys via urine. The pharmacodynamic effects would be linked to the biological activities of the parent compound and its metabolites, including any potential antioxidant or metabolic modulatory effects.

| Pharmacokinetic Parameter | Anticipated Profile for this compound |

| Absorption | Following oral administration, likely undergoes hydrolysis to p-hydroxyhippuric acid by intestinal and hepatic esterases before systemic absorption. |

| Distribution | Expected to distribute to various tissues. The extent of protein binding is currently unknown. |

| Metabolism | The primary metabolic pathway is anticipated to be hydrolysis to p-hydroxyhippuric acid. Further metabolism would follow that of the parent acid. |

| Excretion | Primarily excreted via the kidneys into the urine as p-hydroxyhippuric acid and other potential metabolites. |

Tissue Distribution and Excretion Patterns in Animal Models

Following absorption, this compound and its primary metabolite, p-hydroxyhippuric acid, would be distributed throughout the body via the systemic circulation. Studies on similar compounds suggest that the highest concentrations would likely be found in the organs of metabolism and excretion, namely the liver and kidneys.

Influence on Microbiome Activity and Host Metabolism in Animal Models

The gut microbiome plays a significant role in the metabolism of many dietary compounds, including polyphenols, from which p-hydroxyhippuric acid is derived. nih.govnih.govnih.govscispace.comresearchgate.net P-hydroxyhippuric acid itself is a known microbial-mammalian co-metabolite, meaning its production is dependent on the metabolic activities of gut bacteria acting on dietary precursors. nih.govacs.org

Theoretical and Computational Studies on P Hydroxyhippuric Acid, Methyl Ester

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand), such as p-hydroxyhippuric acid, methyl ester, to a larger molecule, typically a protein. This method is crucial in drug discovery and for understanding the biological roles of metabolites. The process involves creating a three-dimensional model of the ligand and the target protein and then computationally exploring the most favorable binding modes.

The interaction between a ligand and a protein is often stabilized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking algorithms can predict these interactions and provide a scoring function to estimate the binding affinity. For instance, a hypothetical docking study of this compound against a target protein could reveal key amino acid residues involved in the binding.

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR82, SER120, LEU205 |

| Hydrogen Bond Interactions | SER120 (with hydroxyl group) |

| Hydrophobic Interactions | LEU205 (with phenyl ring) |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of a molecule. These methods can be used to calculate a wide range of properties, including molecular orbital energies, electron density distribution, and the energies of different molecular conformations.

For this compound, DFT calculations could be used to determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability. Furthermore, these calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not available, such models could be developed for a series of its analogues to predict their activities or properties.

A QSAR study on analogues of this compound would involve calculating a set of molecular descriptors (e.g., molecular weight, logP, topological indices) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates these descriptors to a measured biological activity. A study on p-hydroxybenzoic acid derivatives indicated that antimicrobial activity was governed by various molecular connectivity and shape indices.

Table 3: Example of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of drug transport properties. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. |

This table provides examples of descriptors and is not based on a specific study of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability in Various Environments

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility, stability, and interactions of a molecule in different environments, such as in a solvent or bound to a protein.

An MD simulation of this compound in an aqueous solution could reveal its preferred conformations and the dynamics of its interactions with water molecules. When combined with docking studies, MD simulations can also be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding process.

Table 4: Potential Outputs from a Molecular Dynamics Simulation of this compound

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating conformational stability. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent, providing information on its interaction with the solvent. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom, useful for analyzing solvation shells. |

This table describes typical outputs of MD simulations and is not based on actual data for this compound.

Emerging Research Applications and Methodological Advancements Non Clinical Focus

Role as a Reference Standard in Analytical Chemistry and Non-Human Metabolomics Research

P-Hydroxyhippuric acid, methyl ester, serves as a crucial reference standard in analytical chemistry, particularly in chromatographic and spectroscopic techniques. Its well-defined chemical structure and physical properties allow for the accurate identification and quantification of related compounds in various matrices. In the field of non-human metabolomics, this compound is utilized to create standardized analytical protocols, ensuring the reliability and comparability of research findings across different studies.

The use of reference standards is fundamental in analytical method development and validation. For instance, in gas chromatography (GC) and high-performance liquid chromatography (HPLC), the retention time and detector response of this compound, can be used to calibrate instruments and to identify the presence of this and structurally similar molecules in a sample. The determination of hippuric acid and its derivatives in urine is a common practice in exposure monitoring, and the use of esterified standards can be advantageous in certain analytical methods. nih.govmuk.ac.ircdc.gov

While specific studies focusing solely on this compound, in non-human metabolomics are not extensively documented, the broader class of hippurates is frequently studied in animal models to understand metabolic pathways and the effects of xenobiotics. In such studies, isotopically labeled or pure standards of related compounds are essential for accurate metabolite profiling. Given that p-hydroxyhippuric acid is a known metabolite of dietary polyphenols, its methyl ester can be a valuable tool in animal studies investigating the metabolism of these dietary components. hmdb.caresearchgate.net

Table 1: Analytical Techniques Utilizing Hippurate Standards

| Analytical Technique | Application | Role of Standard |

| Gas Chromatography (GC) | Separation and quantification of volatile and semi-volatile compounds. | Instrument calibration, peak identification based on retention time. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. | Instrument calibration, peak identification, and quantification. |

| Mass Spectrometry (MS) | Identification and structural elucidation of compounds. | Fragmentation pattern comparison for compound confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification. | Chemical shift reference and quantification standard. |

Utility in Synthetic Chemistry as a Building Block or Intermediate for Novel Compounds

In synthetic organic chemistry, this compound, possesses reactive functional groups—a phenolic hydroxyl group, an amide linkage, and a methyl ester—that make it a versatile building block or intermediate for the synthesis of more complex molecules. The methyl ester group can protect the carboxylic acid during reactions involving the phenolic hydroxyl or the amide group, and it can be subsequently hydrolyzed to the free acid if needed.

The synthesis of novel compounds often involves the strategic modification of existing molecular scaffolds. This compound, can be a starting point for the synthesis of various derivatives. For example, the phenolic hydroxyl group can be alkylated or acylated to introduce different substituents, potentially leading to compounds with novel biological or material properties. The amide bond can be cleaved under certain conditions to yield p-hydroxybenzoic acid methyl ester (methylparaben) and glycine (B1666218) methyl ester, or it can be modified through various chemical transformations. google.comcabidigitallibrary.org

While specific examples of large-scale synthetic applications of this compound, are not widely reported in publicly available literature, its structural motifs are present in many biologically active compounds and natural products. The principles of organic synthesis suggest its potential utility in the creation of libraries of compounds for drug discovery screening or for the development of new materials. The synthesis of various esters and amides is a common practice in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. mdpi.comnih.govnih.gov

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

| Phenolic Hydroxyl | Etherification (e.g., Williamson ether synthesis) | Aryl ethers |

| Phenolic Hydroxyl | Esterification | Aryl esters |

| Methyl Ester | Hydrolysis (acidic or basic) | Carboxylic acid (p-Hydroxyhippuric acid) |

| Methyl Ester | Transesterification | Different alkyl esters |

| Amide | Hydrolysis (strong acid or base) | p-Hydroxybenzoic acid methyl ester and glycine |

Development of Biosensors or Advanced Detection Systems Utilizing the Compound

Currently, there is a lack of specific information in the scientific literature regarding the development of biosensors or advanced detection systems that directly utilize this compound. The development of a biosensor is typically driven by the need to detect a specific analyte that has significant biological or environmental relevance.

However, the development of biosensors for related phenolic compounds and metabolites is an active area of research. For example, biosensors for uric acid, another metabolite found in biological fluids, have been extensively studied. nih.govresearchgate.netepj-conferences.orgresearchgate.net These biosensors often employ enzymes or other biological recognition elements that interact specifically with the target analyte, producing a measurable signal.

In principle, a biosensor for this compound, could be developed. This would likely involve the identification or engineering of an enzyme or a binding protein (e.g., an antibody or an aptamer) that specifically recognizes this molecule. The interaction between the recognition element and the analyte could then be transduced into an electrical, optical, or electrochemical signal. Such a biosensor could have potential applications in environmental monitoring or in specialized metabolomics research. The development would require significant foundational research to identify a suitable biological recognition element.

Applications in Environmental Fate and Degradation Studies (excluding safety assessments)

There is limited direct research on the environmental fate and degradation of this compound. However, its chemical structure allows for predictions about its likely environmental behavior based on studies of similar compounds, such as other phenolic compounds and esters. iwaponline.comscispace.com

Phenolic compounds, in general, are susceptible to microbial degradation in soil and water. nih.gove3s-conferences.org The phenolic ring can be hydroxylated and subsequently cleaved by microbial enzymes, leading to the breakdown of the aromatic structure. The ester linkage in this compound, is also expected to be susceptible to hydrolysis, either chemically or, more likely, enzymatically by esterases present in microorganisms. This hydrolysis would yield p-hydroxyhippuric acid and methanol (B129727).

The rate of degradation would depend on various environmental factors, including temperature, pH, oxygen availability, and the presence of adapted microbial communities. In aerobic environments, complete mineralization to carbon dioxide and water is a likely ultimate fate. Under anaerobic conditions, the degradation pathway would be different and likely slower.

Studies on the environmental degradation of phthalic esters and other phenolic endocrine-disrupting chemicals have shown that enzymatic degradation by microbial enzymes such as laccases and lipases can be an effective removal mechanism in contaminated environments. iwaponline.com It is plausible that similar enzymatic processes would be involved in the degradation of this compound.

Table 3: Predicted Environmental Fate Processes for this compound

| Environmental Process | Description | Potential Products |

| Biodegradation (Aerobic) | Microbial breakdown in the presence of oxygen. | p-Hydroxyhippuric acid, methanol, CO2, H2O |

| Biodegradation (Anaerobic) | Microbial breakdown in the absence of oxygen. | Methane, CO2, various organic acids |

| Hydrolysis | Cleavage of the ester bond by water (can be acid or base-catalyzed). | p-Hydroxyhippuric acid, methanol |

| Photodegradation | Breakdown by sunlight, particularly UV radiation. | Various smaller organic molecules |

Challenges and Future Research Directions for P Hydroxyhippuric Acid, Methyl Ester

Unexplored Synthetic Routes and Enhanced Stereochemical Control

The development of novel and efficient synthetic methodologies for p-hydroxyhippuric acid, methyl ester presents a significant opportunity for chemical research. Current synthetic approaches often rely on classical esterification of p-hydroxyhippuric acid, which may involve harsh conditions and limited control over product purity. Future research should focus on exploring greener and more efficient synthetic pathways.

Unexplored Synthetic Routes:

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for the esterification of p-hydroxyhippuric acid with methanol (B129727) offers a promising green alternative to chemical synthesis. liomicslab.cn Enzymatic reactions are typically conducted under mild conditions, exhibit high selectivity, and minimize the generation of hazardous waste. Investigating a range of commercially available and engineered lipases could lead to the identification of an optimal biocatalyst for this transformation.

Solid-Acid Catalysis: The application of solid acid catalysts, such as acidic resins or zeolites, for the esterification process could simplify product purification and catalyst recovery. researchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, making them attractive for industrial-scale production.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The development of a flow-based synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Enhanced Stereochemical Control:

While p-hydroxyhippuric acid itself is not chiral, the introduction of chiral centers into its derivatives is a key objective for the development of new bioactive molecules. Achieving high levels of stereochemical control in the synthesis of such derivatives is a significant challenge. Future research in this area could involve:

Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and transition-metal complexes, to direct the stereochemical outcome of reactions is a powerful tool in modern organic synthesis. researchgate.nethmdb.ca The development of asymmetric synthetic routes to chiral derivatives of p-hydroxyhippuric acid would be a major advancement.

Dynamic Kinetic Resolution: This technique allows for the conversion of a racemic mixture into a single enantiomer in high yield. hmdb.ca Applying dynamic kinetic resolution to the synthesis of chiral precursors of p-hydroxyhippuric acid derivatives could provide an efficient means of accessing enantiomerically pure compounds.

A summary of potential synthetic strategies and their advantages is presented in the table below.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. | Biocatalysis, enzyme engineering. |

| Solid-Acid Catalysis | Catalyst reusability, simplified purification, reduced corrosion. | Heterogeneous catalysis, material science. |

| Flow Chemistry | Improved process control, enhanced safety, scalability. | Chemical engineering, process chemistry. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, high stereoselectivity. | Organic synthesis, catalyst design. |

Advanced Spectroscopic Characterization of Short-Lived Metabolic Intermediates

The elucidation of the metabolic fate of this compound is crucial for understanding its biological activity. However, many metabolic intermediates are transient and present in low concentrations, making their characterization challenging. Advanced spectroscopic techniques offer the potential to overcome these limitations.

Future research should leverage the power of these techniques to gain a more complete picture of the metabolic pathways involving this compound.

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy can be used to monitor chemical reactions on very short timescales. researchgate.nethmdb.ca These methods could be employed to study the kinetics of enzymatic reactions involved in the metabolism of this compound and to identify short-lived intermediates.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is a powerful tool for identifying and quantifying metabolites in complex biological samples. hmdb.carupahealth.com The application of advanced MS techniques, such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry, could provide detailed structural information on metabolic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for structure elucidation, its relatively low sensitivity can be a limitation for studying low-abundance metabolites. nih.gov However, the use of high-field NMR spectrometers and techniques such as cryoprobes can significantly enhance sensitivity. researchgate.netnih.gov Furthermore, techniques like solid-phase extraction (SPE) coupled with NMR (SPE-NMR) can be used to pre-concentrate metabolites of interest. mdpi.com

The table below outlines key spectroscopic techniques and their potential applications in studying the metabolism of this compound.

| Spectroscopic Technique | Application in Metabolite Characterization | Key Advantages |

| Time-Resolved Spectroscopy | Studying enzymatic reaction kinetics and identifying transient intermediates. | High temporal resolution. |

| High-Resolution Mass Spectrometry | Identification and quantification of metabolites in complex mixtures. | High sensitivity and mass accuracy. |

| High-Field NMR Spectroscopy | Structural elucidation of metabolites and metabolic pathway analysis. | Provides detailed structural information. |

Comprehensive Elucidation of Undiscovered Biological Roles in Non-Human Systems

While p-hydroxyhippuric acid is a known metabolite in humans, its biological roles, and those of its methyl ester, in non-human systems are largely unexplored. nih.gov As a secondary metabolite, it is plausible that this compound plays a role in defense or signaling in various organisms. nih.gov Future research in this area could uncover novel ecological and physiological functions.

Potential Roles in Different Organisms:

Plants: Methyl esters of phenolic acids are known to be involved in plant defense mechanisms and allelopathic interactions. Investigating the presence and function of this compound in plants could reveal its role in protecting against herbivores or pathogens, or in mediating plant-plant competition.

Insects: Fatty acid methyl esters (FAMEs) can act as pheromones, allomones, or kairomones in insects, influencing their behavior and physiology. nih.govresearchgate.net Research into whether this compound has similar signaling roles in insect communication could open new avenues for pest management.

Microorganisms: The soil microbiome is a complex ecosystem where chemical signaling plays a crucial role. Some phenolic compounds can influence the structure and function of soil microbial communities. liomicslab.cn Studies on the effect of this compound on soil bacteria and fungi could reveal its impact on nutrient cycling and plant health. researchgate.netresearchgate.net Fatty acid methyl esters have also been shown to possess antibacterial and antibiofilm activities. researchgate.netmdpi.com

Aquatic Organisms: The chemical ecology of aquatic environments is rich with signaling molecules that mediate interactions between organisms. Investigating the presence and function of this compound in aquatic ecosystems could uncover its role in processes such as larval settlement, mate recognition, or defense against predation.

The table below summarizes potential, yet undiscovered, biological roles of this compound in various non-human systems.

| Organism Group | Potential Biological Roles | Rationale |

| Plants | Defense against herbivores and pathogens, allelopathy. | Known roles of other phenolic acid methyl esters in plants. |

| Insects | Pheromonal communication, defense. | Established roles of fatty acid methyl esters in insect chemical ecology. |

| Microorganisms | Modulation of soil microbial communities, antimicrobial activity. | Known effects of phenolic compounds on soil microbes and antibacterial properties of FAMEs. |

| Aquatic Organisms | Chemical signaling, defense. | Importance of chemical cues in aquatic environments. |

Integration with Systems Biology and Multi-Omics Approaches for Holistic Preclinical Understanding

To gain a comprehensive understanding of the biological significance of this compound, it is essential to move beyond studying the compound in isolation. Systems biology, coupled with multi-omics approaches, provides a framework for investigating the complex interactions between genes, proteins, and metabolites within a biological system. researchgate.netmdpi.com

Future research should focus on integrating data from various 'omics' platforms to build a holistic picture of the role of this compound:

Metabolomics: Untargeted and targeted metabolomics studies can provide a snapshot of the metabolic state of an organism and identify changes in the levels of this compound and related metabolites in response to various stimuli.

Proteomics: By identifying and quantifying the proteins present in a biological sample, proteomics can reveal the enzymes and transporters involved in the metabolism and transport of this compound.

Transcriptomics: This technique measures the expression levels of all genes in a cell or tissue, providing insights into the regulatory networks that control the production and degradation of this compound.

Genomics: Identifying genetic variations that influence the metabolism of this compound can help to explain individual differences in response to this compound.

By integrating these multi-omics datasets, researchers can construct detailed metabolic network models that describe the flow of metabolites through various pathways. researchgate.netmdpi.com This approach can help to:

Identify key regulatory points in the metabolic network.

Predict the effects of genetic or environmental perturbations on the levels of this compound.

Generate new hypotheses about the biological functions of this compound.

The table below illustrates how a multi-omics approach can contribute to a more comprehensive understanding of this compound.

| Omics Platform | Contribution to Understanding | Example Research Question |

| Metabolomics | Quantifies levels of the compound and its metabolites. | How do levels of this compound change in response to diet? |

| Proteomics | Identifies enzymes and transporters involved in its metabolism. | Which enzymes are responsible for the synthesis and degradation of the compound? |

| Transcriptomics | Reveals gene regulatory networks controlling its metabolism. | Which transcription factors regulate the expression of genes involved in its metabolism? |

| Genomics | Identifies genetic variants influencing its metabolism. | Are there genetic polymorphisms that affect an individual's ability to metabolize the compound? |

Expanding Computational Models for Predictive Research and Hypothesis Generation

Computational modeling is an increasingly important tool in chemical and biological research, enabling scientists to predict the properties of molecules, simulate complex biological processes, and generate new hypotheses. The development and application of computational models for this compound represent a significant area for future research.

Potential applications of computational modeling include:

Predictive Toxicology: In silico models can be used to predict the potential toxicity of chemicals based on their molecular structure. Developing such models for this compound and its metabolites could help to assess their safety without the need for extensive animal testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the chemical structure of a molecule to its biological activity. These models can be used to predict the bioactivity of novel derivatives of this compound and to guide the design of new compounds with desired properties.

Metabolic Network Modeling: As mentioned previously, computational models of metabolic networks can be used to simulate the flow of metabolites through various pathways. nih.govnih.gov These models can be used to predict how changes in gene expression or enzyme activity will affect the levels of this compound.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound interacts with proteins and other biological macromolecules. This information can be used to identify potential protein targets and to understand the molecular basis of its biological activity.

The table below summarizes various computational modeling approaches and their potential applications in research on this compound.